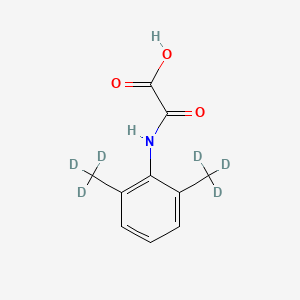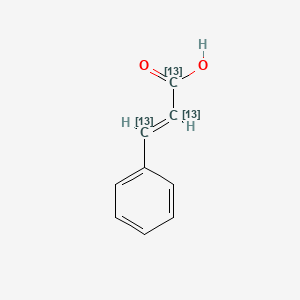
Clavulanic Acid Methyl Ester-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clavulanic Acid Methyl Ester-13CD3 is a stable isotope-labeled compound derived from clavulanic acid. It is chemically known as Methyl-13C-d3 (2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate . This compound is primarily used in analytical and research applications, particularly in the development and validation of analytical methods for clavulanate-related compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clavulanic Acid Methyl Ester-13CD3 involves the incorporation of stable isotopes, specifically deuterium and carbon-13, into the clavulanic acid structure. The synthetic route typically starts with the precursor clavulanic acid, which undergoes esterification with methanol labeled with carbon-13 and deuterium . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces clavuligerus to produce clavulanic acid, followed by chemical modification to introduce the stable isotopes . The production process is optimized to achieve high yields and purity, adhering to stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: Clavulanic Acid Methyl Ester-13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Clavulanic Acid Methyl Ester-13CD3 has a wide range of applications in scientific research:
Wirkmechanismus
Clavulanic Acid Methyl Ester-13CD3 functions as a β-lactamase inhibitor, similar to clavulanic acid. It binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics . This inhibition enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets include various β-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Clavulanic Acid: The parent compound, also a β-lactamase inhibitor.
Sulbactam: Another β-lactamase inhibitor with a similar mechanism of action.
Tazobactam: A β-lactamase inhibitor often combined with piperacillin.
Uniqueness: Clavulanic Acid Methyl Ester-13CD3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The incorporation of deuterium and carbon-13 allows for precise tracking and quantification in various research applications .
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
trideuterio(113C)methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1/i1+1D3 |
InChI-Schlüssel |
HTABQNQMGKGBDT-AWAHQAQTSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Kanonische SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


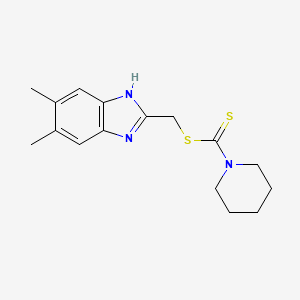

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
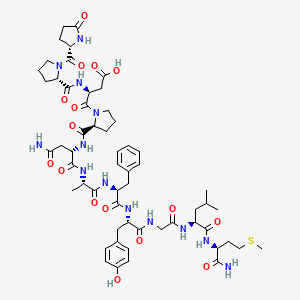
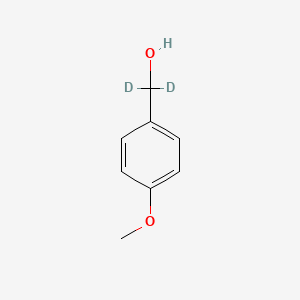
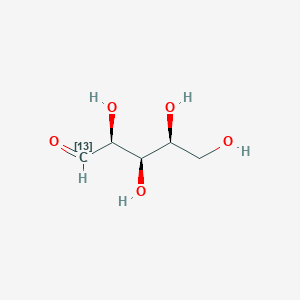
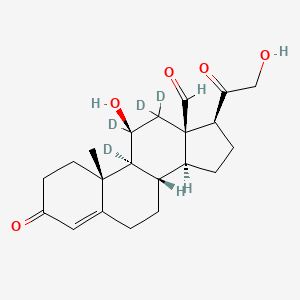
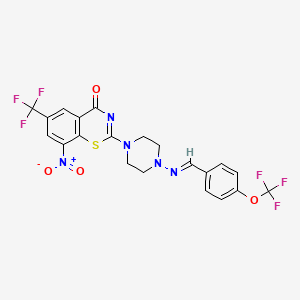
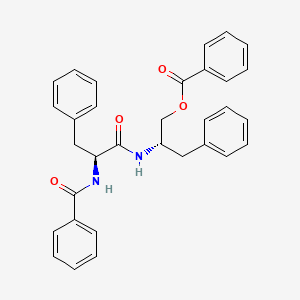
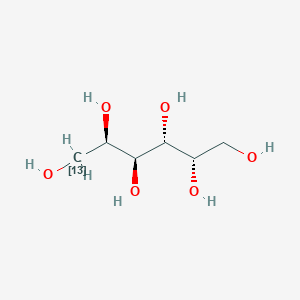
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

